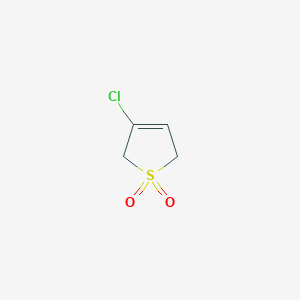

3-Chloro-2,5-dihydrothiophene 1,1-dioxide

Description

Significance of Cyclic Sulfones in Modern Organic Chemistry and Materials Science

Cyclic sulfones, a class of organosulfur compounds, have garnered considerable interest from organic chemists due to their diverse applications. lookchemicals.com These compounds are not merely chemical curiosities but serve as valuable intermediates and building blocks in a variety of synthetic pathways. lookchemicals.comscispace.com One of their most notable roles is as "masked dienes." For instance, substituted sulfolenes can be a source of conjugated dienes through the extrusion of sulfur dioxide (SO₂), which is particularly useful in intramolecular Diels-Alder reactions for constructing complex molecular architectures. lookchemicals.com

The sulfonyl functional group, being a strong electron-withdrawing group, activates adjacent protons and renders the double bond susceptible to various transformations. lookchemicals.com This reactivity has been harnessed to create a wide array of functionalized molecules. lookchemicals.com Beyond their synthetic utility, cyclic sulfones are key structural motifs in numerous biologically active compounds, including those with anti-HIV, anticancer, anti-inflammatory, and antimicrobial properties. evitachem.com In the realm of materials science, sulfone-containing polymers are recognized for their desirable properties, and the broader class of cyclic sulfones is being explored for applications in optoelectronic materials. evitachem.comnih.gov

Overview of Dihydrothiophene 1,1-Dioxide Isomers and Analogues

The dihydrothiophene 1,1-dioxide family represents a cornerstone of cyclic sulfones. The most well-known member is 2,5-dihydrothiophene (B159602) 1,1-dioxide, commonly referred to as 3-sulfolene (B121364) or butadiene sulfone. This compound is a white, crystalline solid that serves as a stable, solid source for the gaseous diene, 1,3-butadiene, which is liberated upon heating.

Isomerism is a key feature of this family. In the presence of a base, 3-sulfolene can isomerize to the thermodynamically more stable 2-sulfolene (2,3-dihydrothiophene 1,1-dioxide). This isomerization highlights the reactivity of the ring system and the influence of the sulfone group on the placement of the double bond.

A wide range of analogues have been synthesized and studied. These include simple alkyl-substituted derivatives, such as 3-methyl-2,5-dihydrothiophene 1,1-dioxide, as well as halogenated versions like 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide. lookchemicals.com The introduction of different substituents onto the dihydrothiophene 1,1-dioxide core allows for the fine-tuning of its chemical properties and reactivity, expanding its utility in organic synthesis. lookchemicals.com

Specific Research Focus on 3-Chloro-2,5-dihydrothiophene 1,1-dioxide

Within the diverse family of dihydrothiophene 1,1-dioxides, this compound is a compound of particular interest due to the presence of a vinyl chloride moiety integrated into the cyclic sulfone structure. This combination of functional groups suggests a unique reactivity profile, making it a valuable synthon for further chemical transformations.

Research into halogenated dihydrothiophene 1,1-dioxides has led to methods for the introduction of a single halogen atom onto the unsaturated five-membered ring without inducing isomerization of the double bond, a significant synthetic achievement. lookchemicals.com While detailed studies focusing exclusively on this compound are not extensively documented in publicly available literature, its structure suggests potential applications in reactions such as nucleophilic substitution at the carbon bearing the chlorine atom or as a modified dienophile in Diels-Alder reactions. The electronic effect of the chlorine atom, combined with the sulfone group, can influence the reactivity of the double bond in cycloaddition reactions.

The compound is recognized as a chemical intermediate available from various suppliers, indicating its utility in synthetic applications. lookchemicals.comevitachem.com

Compound Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 7311-87-7 |

| Molecular Formula | C₄H₅ClO₂S |

| Molecular Weight | 152.60 g/mol |

| Synonyms | Thiophene (B33073), 3-chloro-2,5-dihydro-, 1,1-dioxide; 3-Chlorosulfolene |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,5-dihydrothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO2S/c5-4-1-2-8(6,7)3-4/h1H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYILUGIWXXXVRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CS1(=O)=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361311 | |

| Record name | 3-Chloro-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7311-87-7 | |

| Record name | 3-Chloro-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-2,5-DIHYDROTHIOPHENE-1,1-DIOXIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Chemical Reactivity and Mechanistic Investigations

Nucleophilic and Electrophilic Reaction Pathways

The presence of both an electron-withdrawing sulfone group and a halogen substituent on the double bond makes 3-chloro-2,5-dihydrothiophene 1,1-dioxide an interesting substrate for studying nucleophilic and electrophilic reactions. The electronic properties of the molecule dictate the preferred sites of attack and the nature of the resulting products.

Nucleophilic Attack at Halogenated Positions

The carbon atom bearing the chlorine atom in this compound is an electrophilic center, susceptible to attack by nucleophiles. This can lead to nucleophilic vinylic substitution, where the chlorine atom is replaced by the incoming nucleophile. The general mechanism for a nucleophilic substitution reaction involves the attack of a nucleophile on an electrophilic carbon, leading to the displacement of a leaving group. youtube.comlibretexts.org In the context of vinylic systems, this process can be more complex than in saturated alkyl halides due to the sp2 hybridization of the carbon atom and the presence of the adjacent double bond. libretexts.orgyoutube.com

For instance, the reaction of halogenated sulfolenes with nucleophiles can result in the formation of new carbon-nucleophile bonds. While specific studies on this compound are not extensively detailed in the provided search results, the reactivity of related halosulfones provides valuable insights. For example, the reaction of 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide with various nitrogenous bases has been shown to be a general reaction, leading to the formation of quaternary salts. wikipedia.org This suggests that the carbon-halogen bond in such systems is indeed reactive towards nucleophiles.

Electron Transfer Processes with Nucleophiles

In addition to direct nucleophilic attack, reactions between highly electron-rich nucleophiles and electron-accepting substrates can proceed via single-electron transfer (SET) mechanisms. masterorganicchemistry.comresearchgate.net In such a process, an electron is transferred from the nucleophile to the substrate, generating a radical anion intermediate. libretexts.org This radical anion can then undergo further reactions, such as fragmentation or coupling. The involvement of single-electron transfer in nucleophilic substitution reactions is a well-documented phenomenon. masterorganicchemistry.com

For α,β-unsaturated sulfones, the electron-withdrawing nature of the sulfone group can facilitate the acceptance of an electron. While direct evidence for SET pathways in the reactions of this compound is not explicitly provided in the search results, the general principles of SET reactions suggest that this pathway could be operative, particularly with strong reducing nucleophiles. researchgate.net

Competitive Pathways: Electron Transfer vs. Nucleophilic Vinyl Substitution

The reaction of a nucleophile with this compound can potentially proceed through either a direct nucleophilic vinylic substitution (SNV) or an electron transfer (ET) pathway. The competition between these two mechanisms is influenced by several factors, including the nature of the nucleophile, the substrate, the solvent, and the reaction conditions. researchgate.net

A direct SNV reaction involves the formation of a new bond and the breaking of the carbon-halogen bond in a concerted or stepwise manner. libretexts.orgyoutube.com In contrast, an ET mechanism initiates a radical chain reaction. masterorganicchemistry.com The distinction between these pathways can often be elucidated through mechanistic studies, such as the use of radical traps or the analysis of side products. The provided search results highlight the general competition between substitution and elimination reactions for alkyl halides, which is influenced by the nucleophile's basicity and steric hindrance, but specific details on the competition between SNV and ET for this compound are not available.

Influence of Halogen Substituents on Electrophilicity

The presence of a halogen substituent on the double bond of an α,β-unsaturated sulfone significantly influences the electrophilicity of the molecule. Halogens are electronegative atoms that exert an electron-withdrawing inductive effect, which can enhance the electrophilic character of the β-carbon atom in the Michael system. youtube.com This increased electrophilicity makes the double bond more susceptible to attack by nucleophiles.

The specific influence of the chlorine atom in this compound on its reactivity is a crucial aspect. Studies on other halogenated organic compounds have shown that the nature of the halogen can affect reaction rates and product distributions. nih.gov For instance, the greater electronegativity of chlorine compared to bromine or iodine would be expected to have a more pronounced inductive effect. However, detailed quantitative studies on the electrophilicity of this compound are not present in the provided search results.

Addition Reactions

The carbon-carbon double bond in this compound is activated by the strongly electron-withdrawing sulfone group, making it susceptible to various addition reactions.

Michael Additions in Dihydrothiophene 1,1-Dioxide Chemistry

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-withdrawing group. masterorganicchemistry.comambeed.com The sulfone group in 2,5-dihydrothiophene (B159602) 1,1-dioxide derivatives acts as a powerful activating group for Michael additions. rsc.org

The general mechanism of a Michael addition involves the attack of a nucleophile (the Michael donor) on the β-carbon of the activated alkene (the Michael acceptor). masterorganicchemistry.comyoutube.com This reaction is widely used in organic synthesis for the formation of 1,5-dicarbonyl compounds and other valuable structures. masterorganicchemistry.com Various nucleophiles, including enolates, amines, and thiols, can act as Michael donors. masterorganicchemistry.com While the provided search results describe the general principles and applications of the Michael addition, specific examples with detailed research findings for this compound as the Michael acceptor are not available. The presence of the chloro substituent at the C-3 position could potentially influence the regioselectivity and stereoselectivity of the Michael addition.

Cycloaddition Reactions

The double bond in this compound is rendered electron-deficient by the adjacent sulfone group, making it a competent component in various cycloaddition reactions.

The electron-poor nature of the alkene in 3-sulfolene (B121364) derivatives makes them excellent substrates (dipolarophiles) for [2+3] dipolar cycloaddition reactions. While specific studies on the 3-chloro derivative are not extensively documented, the reactivity can be inferred from studies on the parent 3-sulfolene. The reaction of 3-sulfolene with various arylnitrile oxides, generated in situ from the corresponding hydroximoyl chlorides, proceeds efficiently to yield fused 2-isoxazoline derivatives. thieme-connect.com

This reaction is a powerful tool for creating complex heterocyclic systems. The general scheme involves the 1,3-dipole (nitrile oxide) reacting across the 2π-electron system (the double bond) of the sulfolene. thieme-connect.com The presence of the chlorine atom in this compound is expected to further enhance the electron-deficient character of the double bond, potentially increasing its reactivity towards electron-rich dipoles. The regioselectivity of the cycloaddition would be governed by both steric and electronic factors, with the chlorine atom directing the orientation of the incoming dipole.

A representative reaction of the parent 3-sulfolene is shown below:

| Reactant 1 | Reactant 2 (Dipole) | Product |

| 3-Sulfolene | Arylnitrile Oxide | 2-Isoxazoline-fused sulfolane |

These isoxazoline (B3343090) products can be further transformed; for instance, ring-opening using reagents like molybdenum hexacarbonyl can lead to 3-carbonyl-3-sulfolenes. thieme-connect.com

The versatility of the sulfolene scaffold is particularly evident in its dual role in Diels-Alder reactions. acs.org It can function as a dienophile itself or serve as a stable precursor to a reactive diene via thermal extrusion of sulfur dioxide. youtube.com

As Dienophiles: The electron-withdrawing sulfone group activates the double bond of this compound, making it a potent dienophile for reactions with electron-rich dienes. Conjugated dienyl sulfones are known to react with both electron-rich and electron-poor dienophiles. acs.org The rate of these [4+2] cycloadditions is enhanced by the presence of electron-donating groups on the diene, which is consistent with a normal electron-demand Diels-Alder reaction. acs.org The chloro-substituent on the sulfolene ring further increases its dienophilic character.

As Diene Precursors: Perhaps the most common application of sulfolenes in Diels-Alder reactions is their use as in situ sources of conjugated dienes. youtube.comupenn.edu The thermal retro-Diels-Alder reaction (a cheletropic extrusion) releases sulfur dioxide and a 1,3-diene. youtube.comwikipedia.org This method is advantageous because it allows for the generation of otherwise volatile or unstable dienes directly in the reaction flask with a dienophile. upenn.eduyoutube.com For example, studies on 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide, a close analog, show that upon heating, it generates 2-bromomethyl-1,3-butadiene, which can then be trapped by a dienophile. vt.edu A similar process is expected for the 3-chloro derivative, yielding 2-chloro-1,3-butadiene.

Table of Diels-Alder Reactivity

| Role of Sulfolene | Reaction Type | Key Features | Resulting Product |

|---|---|---|---|

| Dienophile | Normal electron-demand [4+2] cycloaddition | Reacts with electron-rich dienes. The chloro-substituent enhances reactivity. | Substituted bicyclic sulfone adduct |

| Diene Precursor | Thermal SO₂ Extrusion followed by [4+2] cycloaddition | Generates a substituted 1,3-diene in situ for reaction with a dienophile. | Substituted cyclohexene (B86901) derivative |

Extrusion Reactions and Diene Generation

One of the most synthetically valuable reactions of 2,5-dihydrothiophene 1,1-dioxides is the thermal extrusion of sulfur dioxide to generate conjugated dienes. This transformation is a cornerstone of synthetic organic chemistry for accessing a wide variety of diene structures.

Sulfur Dioxide Extrusion Mechanisms and Applications

The thermal decomposition of 2,5-dihydrothiophene 1,1-dioxides is a classic example of a cheletropic reaction. wikipedia.org Cheletropic reactions are a class of pericyclic reactions where two sigma bonds are concertedly formed or broken at a single atom. wikipedia.org In this case, the two C-S bonds rupture simultaneously, releasing a stable, small molecule (SO₂) and forming a conjugated diene. wikipedia.orgresearchgate.net

The reaction is thermally allowed and proceeds through a concerted, cyclic transition state. researchgate.net Kinetic studies on various substituted sulfolenes have shown that the reaction rates are influenced by both electronic and steric factors. rsc.org Electron-withdrawing groups on the diene framework generally decrease the reaction rate. wikipedia.org Conversely, bulky substituents can accelerate the reaction by destabilizing the ground state of the sulfolene, thereby lowering the activation energy for extrusion. rsc.org This methodology is widely applied in synthesis to generate dienes for subsequent reactions, most notably the Diels-Alder reaction. youtube.comupenn.edu

Formation of Conjugated Dienes via Thermolysis

Thermolysis of this compound provides a direct route to 2-chloro-1,3-butadiene. This process is highly valuable as it allows for the preparation of a functionalized diene that can be used immediately in further synthetic transformations. vt.edu

The general applicability of this reaction has been demonstrated with various substituted sulfolenes. For instance, the pyrolysis of 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide yields 2-bromomethyl-1,3-butadiene, confirming the viability of this method for generating halo-substituted dienes. vt.edu The high temperatures required for the extrusion also provide the activation energy for subsequent cycloaddition reactions if a dienophile is present. youtube.com

Table of Substituted Dienes from Sulfolene Thermolysis

| Sulfolene Precursor | Thermolysis Product (Diene) | Key Application |

|---|---|---|

| 3-Sulfolene (Butadiene sulfone) | 1,3-Butadiene | In situ diene for Diels-Alder reactions youtube.comyoutube.com |

| 3-Methyl-2,5-dihydrothiophene 1,1-dioxide | Isoprene (2-Methyl-1,3-butadiene) | Synthesis of substituted cyclohexenes |

| 3-Bromomethyl-2,5-dihydrothiophene 1,1-dioxide | 2-Bromomethyl-1,3-butadiene | Synthesis of functionalized dienes vt.edu |

| This compound | 2-Chloro-1,3-butadiene | Precursor for chlorinated polymers and fine chemicals |

The thermolytic extrusion of SO₂ from this compound represents a clean and efficient method for generating a valuable, reactive diene, underscoring the synthetic utility of this heterocyclic compound.

Other Significant Transformations

The chemical behavior of this compound extends beyond simple functional group manipulations, encompassing a range of transformations that highlight its synthetic utility. These include reactions initiated by radicals, processes involving organometallic intermediates, and isomerization reactions that alter the position of the double bond within the five-membered ring.

While specific studies on the radical-initiated reactions of this compound are not extensively documented, the reactivity of analogous compounds, such as 3-methyl-2,5-dihydrothiophene 1,1-dioxide, has been explored. vt.edu These studies provide a foundation for understanding the potential radical-mediated transformations of the chloro-substituted analog. For instance, radical additions to the double bond of the dihydrothiophene dioxide ring system can be anticipated. The presence of the electron-withdrawing sulfone group significantly influences the reactivity of the double bond towards radical species.

In a related context, the synthesis of 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide has been accomplished, and its subsequent reactions have been investigated. vt.edu This bromo-derivative serves as a valuable precursor for generating radical intermediates, suggesting that the corresponding chloro-derivative could exhibit similar reactivity patterns, allowing for the introduction of various functional groups at the allylic position through radical pathways.

The metalation of 2,5-dihydrothiophene 1,1-dioxide derivatives, followed by condensation with electrophiles, represents a powerful strategy for carbon-carbon bond formation. Research on 3-methyl-2,5-dihydrothiophene 1,1-dioxide has demonstrated the feasibility of such transformations. vt.edu Metalation, typically achieved with strong bases, can deprotonate the ring at positions adjacent to the sulfone group, generating a nucleophilic carbanion that can then react with a variety of electrophiles.

By analogy, it is plausible that this compound could undergo metalation, although the presence of the chloro substituent would likely influence the regioselectivity of the deprotonation and the stability of the resulting organometallic intermediate. Condensation of this intermediate with aldehydes, ketones, or esters would provide a route to more complex substituted dihydrothiophene dioxides.

Furthermore, the synthesis of 3-acylated 2,5-dihydrothiophene S,S-dioxides has been achieved through the allylzincation of 3-bromo-2,3-dihydrothiophene S,S-dioxide, followed by oxidation. rsc.org This suggests that organometallic routes are viable for introducing acyl groups onto the dihydrothiophene dioxide scaffold. A similar approach could potentially be adapted for the chloro-analog, expanding the repertoire of condensation reactions available for this class of compounds.

The isomerization of 2,5-dihydrothiophene derivatives to their 2,3-dihydro counterparts is a known transformation that can be influenced by reaction conditions. For the parent 2,5-dihydrothiophene, heating in the presence of a rhenium on alumina (B75360) catalyst can induce isomerization to 2,3-dihydrothiophene. chemicalbook.com

In the case of the sulfone derivatives, while the introduction of a halogen atom into the 2,5-dihydrothiophene 1,1-dioxide ring without isomerization of the double bond has been reported as a significant achievement, the potential for isomerization under certain conditions remains. vt.edu The relative thermodynamic stabilities of the 2,5- and 2,3-dihydro isomers, which is influenced by the substitution pattern on the ring, will dictate the propensity for such rearrangements. For this compound, the electronic effects of the chlorine atom and the sulfone group would play a crucial role in the equilibrium between the two isomers.

Evidence for allylic rearrangement in related systems, such as 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide, has been observed, further supporting the potential for double bond migration within this heterocyclic system. vt.edu

Spectroscopic Characterization in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structural integrity of 3-Chloro-2,5-dihydrothiophene 1,1-dioxide. The presence of a chlorine atom at the C3 position breaks the plane of symmetry found in the parent 3-sulfolene (B121364) molecule, leading to a more complex and informative spectrum.

¹H and ¹³C NMR Spectral Analysis for Structural Confirmation

The confirmation of the this compound structure is unequivocally achieved through the analysis of its proton (¹H) and carbon-13 (¹³C) NMR spectra.

In the ¹H NMR spectrum , the substitution of a chlorine atom at the C3 position results in the absence of a signal corresponding to a proton at this position. The spectrum is characterized by distinct signals for the remaining protons. The protons on the carbon adjacent to the sulfone group (C2 and C5) and the vinylic proton (C4) exhibit unique chemical shifts and coupling patterns that are consistent with the proposed structure.

The ¹³C NMR spectrum provides further evidence for the structure. Due to the loss of symmetry, four distinct signals are expected for the four carbon atoms in the ring. The carbon atom bonded to the chlorine (C3) is significantly deshielded and appears at a characteristic downfield chemical shift. The remaining carbons (C2, C4, and C5) also show distinct resonances that differ from those of the parent 3-sulfolene, confirming the position of the chloro substituent.

For the parent compound, 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide), the ¹H NMR spectrum shows signals at approximately 3.75 ppm for the two methylene (B1212753) (CH₂) groups and 6.08 ppm for the two equivalent vinylic protons. The introduction of the chlorine atom in the 3-chloro derivative dramatically alters this pattern, providing clear evidence of the substitution.

Assignment of Vinylic Protons and Sulfone Group Resonances

In this compound, there is a single vinylic proton at the C4 position. Its resonance in the ¹H NMR spectrum is a key diagnostic feature. This proton is typically observed as a singlet or a narrow multiplet, depending on the resolution and potential long-range coupling to the protons at the C5 position. Its chemical shift is influenced by the electronegative chlorine atom at the adjacent C3 position.

The protons on the methylene groups adjacent to the sulfone moiety (C2-H₂ and C5-H₂) are chemically non-equivalent (diastereotopic) due to the chiral center created at C3. This non-equivalence results in separate signals for each of these four protons, often appearing as complex multiplets (e.g., an ABXY system) in high-resolution spectra. The chemical shifts of these protons are significantly influenced by the electron-withdrawing sulfone group, causing them to appear downfield compared to simple alkanes.

Investigation of Chemical Shifts in Substituted Derivatives

The chemical shifts in the NMR spectra of dihydrothiophene 1,1-dioxide derivatives are highly sensitive to the nature and position of substituents on the ring. The introduction of various functional groups leads to predictable changes in the electronic environment of the ring protons and carbons, which is reflected in their chemical shifts.

For instance, the substitution of a methyl group, such as in 3-methyl-2,5-dihydrothiophene-1,1-dioxide, alters the chemical shifts of the nearby protons and carbons compared to the parent sulfolene. Electron-withdrawing groups, like the chlorine in the title compound, generally cause a downfield shift (to higher ppm values) of the signals for adjacent and nearby nuclei. Conversely, electron-donating groups would be expected to cause an upfield shift. By comparing the spectra of a series of substituted derivatives, a comprehensive understanding of the structure-spectra relationship can be established.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers complementary information to NMR by probing the vibrational modes of the molecule's functional groups.

Infrared (IR) Spectroscopy: Analysis of Sulfone S=O Stretches

Infrared (IR) spectroscopy is particularly effective for identifying the sulfone functional group in this compound. The sulfone group (SO₂) exhibits two characteristic and strong stretching vibrations: an asymmetric stretch and a symmetric stretch.

For sulfones in general, these bands typically appear in the following regions:

Asymmetric S=O stretching: 1350–1300 cm⁻¹

Symmetric S=O stretching: 1160–1120 cm⁻¹

Below is a table summarizing the typical IR absorption frequencies for the sulfone group.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Asymmetric S=O Stretch | 1350 - 1300 | Strong |

| Symmetric S=O Stretch | 1160 - 1120 | Strong |

FT-Raman Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy provides additional vibrational information that complements IR spectroscopy. While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Therefore, some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the C=C double bond stretching vibration, typically around 1600-1680 cm⁻¹, is expected to produce a distinct signal in the Raman spectrum. The symmetric S=O stretch of the sulfone group is also usually Raman active. A full analysis of the FT-Raman spectrum, often aided by computational calculations, can provide a more complete picture of the vibrational framework of the molecule.

Vibrational Assignment and Analysis of Fundamental Modes

The vibrational characteristics of this compound can be understood through infrared (IR) and Raman spectroscopy. While detailed experimental spectra for this specific compound are not widely published, analysis can be based on its parent compound, 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide), and the known effects of chloro-substitution. chemicalbook.commdpi.com The fundamental vibrational modes are associated with the constituent functional groups: the carbon-carbon double bond (C=C), the sulfonyl group (SO₂), the carbon-hydrogen bonds (C-H), and the carbon-chlorine bond (C-Cl).

The sulfonyl group gives rise to strong, characteristic absorption bands in the IR spectrum. Symmetric and asymmetric stretching vibrations of the S=O bonds are expected to appear in the regions of 1100-1180 cm⁻¹ and 1300-1350 cm⁻¹, respectively. These are typically intense and readily identifiable.

The C=C stretching vibration within the five-membered ring is expected to produce a band in the 1600-1680 cm⁻¹ region. Its intensity can vary in IR and Raman spectra. The C-H stretching vibrations associated with the double bond (vinylic C-H) and the saturated carbons (aliphatic C-H) are anticipated in the 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ regions, respectively.

The introduction of a chlorine atom introduces a C-Cl stretching vibration, which is typically observed in the 600-800 cm⁻¹ range. Its exact position depends on the molecular environment. Bending vibrations, such as C-H scissoring, wagging, and twisting, occur at lower frequencies, contributing to the fingerprint region of the spectrum. A detailed assignment of these modes often requires computational analysis, such as Density Functional Theory (DFT), to complement experimental data. nih.govresearchgate.net

Table 1: Predicted Fundamental Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Asymmetric SO₂ Stretch | Sulfonyl (SO₂) | 1300 - 1350 |

| Symmetric SO₂ Stretch | Sulfonyl (SO₂) | 1100 - 1180 |

| C=C Stretch | Alkene | 1600 - 1680 |

| Vinylic C-H Stretch | Alkene C-H | 3000 - 3100 |

| Aliphatic C-H Stretch | Alkane C-H | 2850 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of this compound can be analyzed using Ultraviolet-Visible (UV-Vis) spectroscopy. The primary chromophore in the molecule is the endocyclic carbon-carbon double bond. This feature is expected to give rise to a π → π* transition. For isolated C=C bonds, this transition typically occurs at wavelengths below 200 nm.

The presence of the sulfone group, an electron-withdrawing group, can influence the electronic environment of the chromophore. While the SO₂ group itself does not absorb significantly in the near-UV range, its inductive effect can cause a slight shift in the absorption maximum (λ_max) of the C=C bond's π → π* transition. Substituents on the double bond can further modify the absorption characteristics. The chlorine atom, acting as an auxochrome, may lead to a small bathochromic (red) shift of the λ_max compared to the unsubstituted 3-sulfolene.

Additionally, non-bonding (n) electrons on the oxygen atoms of the sulfonyl group and the chlorine atom could potentially participate in n → σ* or n → π* transitions. researchgate.net These are generally of lower intensity compared to π → π* transitions and may be observed as weak shoulders or be obscured by more intense absorptions. The precise λ_max and molar absorptivity (ε) would require experimental measurement in various solvents to fully characterize the compound's electronic behavior. dtic.mil

Mass Spectrometry and Fragmentation Patterns

Mass spectrometry provides critical information about the molecular weight and structural features of this compound through analysis of its fragmentation patterns. The molecular formula of the compound is C₄H₅ClO₂S, corresponding to a molecular weight of approximately 152.6 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺˙) would be expected at an m/z corresponding to this mass, showing a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

The fragmentation of this molecule is expected to be driven by the loss of stable neutral molecules and radicals. A primary and highly characteristic fragmentation pathway for sulfolenes is the cheletropic elimination of sulfur dioxide (SO₂, mass 64). nist.govchemicalbook.com This would result in a significant fragment ion corresponding to the chlorobutadiene radical cation.

Another prominent fragmentation pathway involves the cleavage of the carbon-chlorine bond. nih.gov The loss of a chlorine radical (Cl˙, mass 35/37) from the molecular ion would yield an ion at [M - Cl]⁺. Alternatively, the loss of hydrogen chloride (HCl, mass 36/38) is also a possible fragmentation route. Subsequent fragmentation of these primary ions would lead to smaller charged species, providing further structural information. For instance, the chlorobutadiene radical cation could further lose a chlorine atom to produce a C₄H₄⁺˙ ion. The study of fragmentation patterns of related chlorinated compounds shows that the position of the halogen can influence the relative abundance of certain fragment ions. nih.govnist.gov

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Description | Formula of Lost Neutral/Radical | m/z of Resulting Ion (for ³⁵Cl) |

|---|---|---|

| Molecular Ion | - | 152 |

| Loss of Sulfur Dioxide | SO₂ | 88 |

| Loss of Chlorine Radical | Cl˙ | 117 |

| Loss of HCl | HCl | 116 |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-sulfolene |

| 2,5-dihydrothiophene (B159602) 1,1-dioxide |

| Sulfur dioxide |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies for Structural and Electronic Properties

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the structural and electronic characteristics of molecules like 3-Chloro-2,5-dihydrothiophene 1,1-dioxide. nanobioletters.comresearchgate.net DFT methods are used to determine the electron density of a system to calculate its energy and other properties, offering a balance between accuracy and computational cost.

Geometry Optimization of Molecular Structures and Transition States

A fundamental application of DFT is the geometry optimization of molecular structures. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, thus predicting the most stable three-dimensional structure of the molecule. For this compound, computational calculations, often using basis sets like 6-311+G**, are employed to determine bond lengths, bond angles, and dihedral angles. nih.gov The optimization process also extends to transition states, which are critical for understanding reaction mechanisms and energy barriers. nih.gov

| Parameter | Description | Typical Computational Method |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | DFT/B3LYP/6-311+G |

| Bond Angles | The angle formed between three atoms across at least two bonds. | DFT/B3LYP/6-311+G |

| Dihedral Angles | The angle between two intersecting planes, used to define the conformation of the molecule. | DFT/B3LYP/6-311+G** |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the most likely to accept electrons.

| Orbital | Description | Role in Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Acts as an electron donor (nucleophile). |

| LUMO | Lowest Unoccupied Molecular Orbital | Acts as an electron acceptor (electrophile). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical stability and reactivity. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a detailed picture of the delocalization of electron density and the nature of the chemical bonds within a molecule.

For this compound, NBO analysis can elucidate the hyperconjugative interactions that contribute to the stability of the molecule. It can quantify the charge transfer between filled and empty orbitals, revealing the strength of interactions such as those between the lone pairs of the oxygen and chlorine atoms and the antibonding orbitals of the carbon-sulfur and carbon-carbon bonds. This analysis helps in understanding the electronic delocalization and the distribution of charge within the molecule.

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating potential reaction mechanisms. These methods are invaluable for understanding how this compound will behave in the presence of other reagents.

Calculation of Fukui Indices for Electrophilic/Nucleophilic Sites

The Fukui function is a reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. digitellinc.comscm.comsunrise.tw By analyzing the change in electron density when an electron is added or removed, the Fukui indices can pinpoint which atoms are most susceptible to attack.

For this compound, the calculation of Fukui indices would likely indicate that the carbon atoms of the double bond are potential sites for nucleophilic attack, while the areas around the electronegative chlorine and oxygen atoms might be more susceptible to electrophilic interaction. These predictions are crucial for designing synthetic routes involving this compound. researchgate.net

| Fukui Index | Type of Attack Predicted | Description |

|---|---|---|

| f+ | Nucleophilic Attack | Identifies the sites most likely to accept an electron. scm.com |

| f- | Electrophilic Attack | Identifies the sites most likely to donate an electron. scm.com |

| f0 | Radical Attack | Identifies the sites most susceptible to attack by a radical species. |

Steric and Electronic Effects on Reaction Rates and Activation Energies

Both steric and electronic factors play a significant role in determining the rate and outcome of chemical reactions. Computational studies can quantify these effects by calculating activation energies for different reaction pathways.

In this compound, the bulky sulfone group and the chlorine atom can create steric hindrance, which may favor certain reaction pathways over others. Electronically, the strong electron-withdrawing nature of the sulfone group significantly influences the electron density distribution across the molecule, activating or deactivating certain sites towards reaction. DFT calculations can model the transition states of potential reactions, providing the activation energy barriers which are directly related to the reaction rates. nih.gov Studies on similar sulfolene derivatives have shown that both steric and electronic effects are crucial in determining the stereochemistry and regioselectivity of their reactions. nih.gov

Spectroscopic Property Simulations and Correlations with Experimental Data

Computational simulations of spectroscopic properties are a powerful tool for interpreting experimental data and confirming molecular structures. For this compound, these simulations provide a direct link between the calculated molecular structure and the observed spectra.

Vibrational Spectroscopy (FT-IR and Raman)

Theoretical vibrational spectra are typically calculated using DFT methods. The frequencies and intensities of the vibrational modes of this compound would be computed, and the results compared with experimental FT-IR and Raman spectra. This comparison allows for the definitive assignment of vibrational bands to specific molecular motions. For example, the characteristic stretching frequencies of the S=O, C-Cl, and C=C bonds can be precisely identified. In a study on 2-chloroquinoline-3-carboxaldehyde, DFT calculations were used to analyze the vibrational spectra, and the theoretical data showed good agreement with the experimental results. nih.gov A similar approach for this compound would involve optimizing the molecular geometry and then performing a frequency calculation. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other method-specific approximations.

NMR Spectroscopy

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another important application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. By simulating the NMR spectra of possible isomers or reaction products of this compound, it is possible to distinguish between different structures and confirm the outcome of a reaction. While specific simulations for this compound are not widely published, the methodology is well-established. For its parent compound, 3-sulfolene (B121364), experimental ¹H NMR data is available, showing characteristic peaks for the different protons in the molecule. researchgate.net A computational study on this compound would provide theoretical chemical shifts that, when compared to experimental spectra, would aid in the complete assignment of all proton and carbon signals.

The correlation between simulated and experimental spectroscopic data provides a high degree of confidence in the structural characterization of this compound and its derivatives.

Data Tables

Table 1: Representative Theoretical Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (Hypothetical) |

| S=O Asymmetric Stretch | 1350 | 1300 | 1305 |

| S=O Symmetric Stretch | 1180 | 1135 | 1140 |

| C=C Stretch | 1650 | 1584 | 1590 |

| C-Cl Stretch | 750 | 720 | 725 |

| CH₂ Wagging | 1280 | 1230 | 1235 |

Note: The calculated and experimental values in this table are illustrative and based on typical values for similar functional groups. The scaled frequencies are obtained by applying a hypothetical scaling factor.

Table 2: Representative Theoretical vs. Experimental NMR Chemical Shifts for this compound (Illustrative)

| Atom | Calculated ¹³C Chemical Shift (ppm) (Hypothetical) | Experimental ¹³C Chemical Shift (ppm) (Hypothetical) | Calculated ¹H Chemical Shift (ppm) (Hypothetical) | Experimental ¹H Chemical Shift (ppm) (Hypothetical) |

| C-Cl | 65.0 | 63.8 | 4.5 | 4.4 |

| C=C | 130.0 | 128.5 | 6.2 | 6.1 |

| CH₂ | 55.0 | 54.2 | 3.8 | 3.7 |

Note: The chemical shift values in this table are hypothetical and for illustrative purposes to demonstrate the correlation between theoretical predictions and experimental data.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Molecular Architectures

3-Chloro-2,5-dihydrothiophene 1,1-dioxide serves as a valuable starting material for the construction of intricate molecular frameworks, leveraging its inherent reactivity to form polycyclic systems and conjugated dienes.

The synthesis of complex polycyclic sulfones can be achieved using halogenated sulfolene derivatives as precursors. These reactions often proceed through multi-component cascades, enabling the rapid assembly of structurally diverse molecules from simple starting materials. For instance, radical-induced three-component bicyclization cascades have been developed that utilize a sulfur dioxide surrogate and internal alkynes, including haloalkynes, to produce a variety of richly decorated polycyclic sulfones. This methodology provides a metal-free pathway to form multiple carbon-carbon and carbon-sulfur bonds in a single, highly regioselective transformation.

Furthermore, synthetic strategies involving halogenated sulfolene derivatives, such as 4-bromo-3-chloro-2-sulfolene, have been employed to create novel polycyclic systems. These precursors can undergo reactions like ultrasonic zincation followed by intramolecular conjugate addition and dehydration to yield fused bicyclic sulfolenes, demonstrating the utility of halosulfolenes in building complex, fused-ring architectures.

Table 1: Examples of Polycyclic Sulfone Synthesis Strategies This table is interactive. Users can sort the columns by clicking on the headers.

| Starting Material Type | Reaction Type | Key Features | Resulting Structure |

|---|---|---|---|

| Halogenated Sulfolene Derivatives | Radical-induced Bicyclization Cascade | Metal-free, high regioselectivity, multi-component | Indeno[1,2-c]thiochromene 5,5-dioxides |

| 4-Bromo-3-chloro-2-sulfolene | Ultrasonic Zincation & Cyclization | Forms fused bicyclic systems | Pyrrolo-3-sulfolenes |

One of the most prominent applications of 2,5-dihydrothiophene (B159602) 1,1-dioxides (sulfolenes) is their use as precursors for 1,3-dienes. This transformation is typically achieved through a thermal cheletropic extrusion reaction, where the sulfolene ring fragments to release sulfur dioxide (SO₂) and the corresponding conjugated diene. This method is highly effective for generating dienes that might be difficult to synthesize or handle otherwise. In the case of this compound, this extrusion would yield a chlorinated 1,3-diene, a valuable synthon for subsequent reactions.

The extrusion of SO₂ is a retro-cycloaddition reaction that provides clean access to the diene product. The stability of sulfolenes makes them excellent storage and delivery vehicles for volatile dienes like 1,3-butadiene, which is a gas at room temperature. By analogy, this compound serves as a stable, solid source for a functionalized chlorodiene. These functionalized dienes can then be trapped in situ for reactions like the Diels-Alder cycloaddition.

Additionally, functionalized 2,5-dihydrothiophene 1,1-dioxides can be converted into (η⁴-buta-1,3-diene)tricarbonyliron(0) complexes by treatment with nonacarbonyldiiron, providing another route to stabilize and utilize the diene system for further synthetic transformations.

Reagents in Specific Organic Reactions

As an α-halosulfone, this compound is a key substrate for the Ramberg-Bäcklund reaction. This reaction converts α-halosulfones into alkenes through a base-mediated mechanism that involves the extrusion of sulfur dioxide. The process begins with deprotonation at the α-carbon, followed by intramolecular nucleophilic displacement of the chloride to form a transient three-membered thiirane (B1199164) 1,1-dioxide intermediate. This episulfone is unstable and readily decomposes, eliminating SO₂ to form a carbon-carbon double bond. The Ramberg-Bäcklund reaction is a powerful tool for alkene synthesis, as the position of the newly formed double bond is precisely controlled and rearrangements are not typically observed under the basic reaction conditions.

Table 2: The Ramberg-Bäcklund Reaction Mechanism This table is interactive. Users can sort the columns by clicking on the headers.

| Step | Description | Intermediate | Product |

|---|---|---|---|

| 1. Deprotonation | A strong base abstracts an acidic proton from the α-position of the sulfone. | Carbanion | - |

| 2. Cyclization | The resulting anion undergoes an intramolecular nucleophilic attack, displacing the halide. | Thiirane 1,1-dioxide (Episulfone) | - |

Development of Functionalized Sulfones

The chlorine atom in this compound provides a reactive handle for the synthesis of a variety of other functionalized sulfones. Halogenated sulfones are versatile intermediates in organic chemistry. For example, 3,4-dibromotetrahydrothiophene-1,1-dioxide, a related halosulfone, can be dehydrobrominated to generate the highly reactive thiophene-1,1-dioxide. Similarly, the chlorine atom in the title compound can be targeted for nucleophilic substitution or elimination reactions to introduce new functional groups or unsaturation. The synthesis of allylic sulfones represents a class of valuable transformations, and while direct hydrosulfonylation of dienes is one approach, functionalization of existing sulfone scaffolds like this compound offers an alternative route to complex sulfone structures. Research into related halosulfolenes has shown they can be converted into diverse structures such as thiazole-fused and pyrrole-fused sulfolenes, highlighting the potential of these building blocks.

Role in Polymer Chemistry

While direct polymerization of this compound is not a primary application, its role as a precursor to functionalized dienes and other reactive intermediates makes it relevant to polymer chemistry, particularly in the synthesis of advanced materials.

High-mobility conjugated polymers are essential for the development of next-generation organic electronics, such as organic field-effect transistors (OFETs). The performance of these materials, particularly their charge carrier mobility, is highly dependent on their molecular structure and solid-state morphology.

The connection between this compound and this field lies in its ability to generate functionalized conjugated dienes (as discussed in 6.1.2). These dienes are the fundamental building blocks for conjugated polymers, which are synthesized through various polymerization reactions. The introduction of specific substituents, such as a chlorine atom, can modulate the electronic properties (e.g., HOMO/LUMO energy levels) and solubility of the resulting polymers, which are critical factors for their application in electronic devices.

Furthermore, a "precursor approach" has been demonstrated where soluble, non-planar sulfoxide-containing precursors are converted into planar, high-performance n-type semiconductor materials like perylene (B46583) bisimides (PBI) via thermal extrusion of sulfur monoxide (SO). This strategy allows for solution-based processing of the material before its conversion into the final, less soluble conjugated form within a device. For example, thin films of a sulfoxide (B87167) precursor were spin-coated and then thermally annealed to generate the active semiconductor layer in an OFET, which exhibited high electron mobility. This concept highlights the potential utility of sulfone-based precursors, including derivatives of this compound, in the fabrication of high-mobility conjugated polymer films for advanced electronic applications.

Direct Arylation Polycondensation (DArP) of Chlorinated Thiophene (B33073) Derivatives

Direct Arylation Polycondensation (DArP) has emerged as a more efficient and environmentally benign alternative to traditional cross-coupling reactions like Suzuki and Stille polycondensations for the synthesis of conjugated polymers. mdpi.com This method facilitates the direct coupling of C-H bonds with C-halogen bonds, thereby reducing the number of synthetic steps and avoiding the preparation of organometallic intermediates. mdpi.com

The application of DArP to chlorinated thiophene derivatives is of particular interest for synthesizing polythiophenes, a class of conductive polymers with wide-ranging applications in organic electronics. While specific studies detailing the DArP of this compound are not extensively documented in publicly available literature, the principles of DArP applied to similar chlorinated and halogenated thiophene monomers provide a strong indication of its potential reactivity.

The general mechanism of DArP involves a palladium catalyst that facilitates the coupling between a C-H bond of one monomer and a C-Cl bond of another. The presence of the chlorine atom on the thiophene ring of this compound makes it a suitable candidate as the halogenated monomer in a DArP reaction. The sulfone group (1,1-dioxide) is a strong electron-withdrawing group, which can influence the reactivity of the C-H bonds on the thiophene ring and the resulting polymer's electronic properties.

Research on the DArP of other 3-substituted thiophenes has demonstrated that the regiochemistry of the resulting polymer is a critical factor influencing its properties. elsevierpure.com For instance, the head-to-tail (HT) coupling of 3-alkylthiophenes leads to polymers with higher crystallinity and charge carrier mobility. cmu.edu In the case of a polymer derived from this compound, the chlorine substituent and the sulfone group would play a significant role in directing the regioselectivity of the polymerization.

The reaction conditions for DArP of chlorinated thiophenes, including the choice of catalyst, base, solvent, and temperature, are crucial for achieving high molecular weight and well-defined polymers. Studies on similar systems have optimized these parameters to control the polymerization process effectively. rsc.org

Table 1: Comparison of Polymerization Methods for Polythiophenes

| Feature | Direct Arylation Polycondensation (DArP) | Suzuki Coupling | Stille Coupling |

| Monomer Pre-functionalization | C-H/C-X (X=Cl, Br, I) | Boronic acid/ester & Halide | Organotin & Halide |

| Byproducts | Acid (e.g., HCl) | Boron-based salts | Tin-based salts (often toxic) |

| Atom Economy | Higher | Lower | Lower |

| Synthetic Steps | Fewer | More | More |

Intramolecular Interactions in Polymer Systems

The properties of polymers derived from this compound are heavily influenced by intramolecular interactions along the polymer chain. These interactions dictate the polymer's conformation, morphology, and ultimately its electronic and optical properties.

In conjugated polymers like polythiophenes, π-π stacking between adjacent thiophene rings is a dominant intramolecular interaction. This stacking leads to the formation of ordered domains and influences the delocalization of π-electrons along the polymer backbone, which is essential for electrical conductivity. The planarity of the polymer backbone is a key factor governing the effectiveness of π-π stacking.

The substituents on the thiophene ring play a crucial role in modulating these intramolecular interactions. In poly(3-alkylthiophene)s (P3ATs), the alkyl side chains influence the polymer's solubility and can also affect the packing of the polymer chains. cmu.edu For a polymer synthesized from this compound, the chlorine atom and the sulfone group would introduce specific intramolecular forces.

The chlorine atom, being electronegative, can introduce dipole-dipole interactions and potentially influence the torsion angles between adjacent thiophene rings. The bulky and highly polar sulfone group would exert significant steric and electronic effects. These groups could potentially disrupt the planarity of the backbone, thereby affecting the extent of π-conjugation. However, they could also introduce new, favorable intramolecular interactions that lead to unique material properties.

Molecular dynamics simulations of poly(3-hexylthiophene) have shown that the polymer can adopt various conformations, including bundle and toroid structures, depending on the temperature. nih.gov Similar conformational dynamics would be expected for polymers derived from this compound, with the specific nature of the interactions being modified by the chloro and sulfone substituents.

The study of a polymeric film derived from a different substituted thiophene, 3-(4-trifluoromethyl)-phenyl)-thiophene, has shown that the substituent group is crucial for the recognition of certain analytes, indicating that the functional groups on the thiophene ring can create specific interaction sites. mdpi.com This suggests that the chloro and sulfone groups in a polymer of this compound could also be engineered to create specific binding sites or to tune the polymer's response to external stimuli.

Biological and Pharmaceutical Research Potential

Investigation in Pharmaceutical Development

The inclusion of chlorine and sulfur in organic molecules is a well-established strategy in drug discovery. More than 88% of pharmaceuticals in the United States utilize chlorine chemistry in their synthesis, highlighting the element's importance in creating effective drugs for a wide range of conditions, including cancer, high cholesterol, and depression. nih.gov Organosulfur compounds are also integral to many pharmaceutical agents and agrochemicals. taylorandfrancis.com Thioethers, a related class of organosulfur compounds, exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. taylorandfrancis.com

The parent compound of the chlorinated derivative, 3-sulfolene (B121364) (2,5-dihydrothiophene-1,1-dioxide), is a versatile chemical used as a solvent and as a precursor in chemical synthesis, particularly in Diels-Alder reactions. sigmaaldrich.comfishersci.ca The introduction of a chlorine atom to this sulfolene backbone is a key point of interest for medicinal chemists, as it can significantly alter the molecule's electronic properties, reactivity, and ability to interact with biological targets, thereby opening avenues for the development of new therapeutic agents. nih.gov

Table 1: Physicochemical Properties of 3-Chloro-2,5-dihydrothiophene 1,1-dioxide

| Property | Value |

|---|---|

| Molecular Formula | C4H5ClO2S |

| Molecular Weight | 152.60 g/mol |

| Boiling Point | 368.6°C at 760 mmHg |

| Density | 1.5 g/cm³ |

| IUPAC Name | 3-chloro-2,3-dihydrothiophene 1,1-dioxide |

Data sourced from BOC Sciences and ChemSrc. chemsrc.com

Potential in Enzyme Inhibition and Protein-Ligand Interactions

Thiophene-based molecules have demonstrated significant potential as enzyme inhibitors. For instance, various thiophene (B33073) derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. nih.gov Some hybrid compounds containing thiophene have been identified as potential dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory pathway. nih.gov

Furthermore, the sulfur atom in organosulfur compounds plays a crucial role in biological interactions. Thiol groups, for example, are essential components of the amino acid cysteine and the antioxidant glutathione. britannica.com These groups participate in the structure of proteins and are active in many enzymatic processes. britannica.com Given that this compound possesses a sulfone group (a higher oxidation state of sulfur), its potential to interact with enzyme active sites, either through hydrogen bonding or other non-covalent interactions, warrants investigation. The chlorine atom can further enhance binding affinity and specificity to protein targets.

Research into Bioactive Compounds

Organosulfur compounds are widely recognized for their bioactive properties. nih.gov Many are found in nature, such as in garlic and onions, and contribute to health benefits. nih.gov The term "bioactive compound" refers to substances that have an effect on living organisms. Research has focused on identifying and isolating these compounds from natural sources for their therapeutic potential. mdpi.comnih.gov

While this compound is a synthetic molecule, it falls into a chemical class known for bioactivity. Its structure can serve as a scaffold for creating libraries of new compounds to be screened for various biological effects. The combination of the dihydrothiophene sulfone core with a reactive chlorine atom allows for further chemical modification, enabling the synthesis of diverse derivatives for evaluation as potential new bioactive agents in areas such as agriculture and medicine. taylorandfrancis.com

Exploration of Antimicrobial and Anti-inflammatory Activities

The exploration of thiophene-containing molecules for antimicrobial and anti-inflammatory properties is an active area of research.

Anti-inflammatory Activity: Thiophene derivatives are known for their anti-inflammatory effects. nih.gov Commercial drugs such as Tinoridine and Tiaprofenic acid are based on a thiophene structure. nih.gov Studies have shown that certain 3-aminothiophene derivatives possess potent anti-inflammatory and analgesic properties, with some being effective in animal models of arthritis. mdpi.com The mechanism often involves the inhibition of inflammatory enzymes like COX. mdpi.com The structural features of this compound suggest it could be a candidate for similar anti-inflammatory research.

Table 2: Anti-inflammatory Activity of Selected Thiophene Derivatives

| Compound | Target/Model | Activity/Result |

|---|---|---|

| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | COX-2 Enzyme | Selective inhibition with IC50 values in the 0.31–1.40 µM range. nih.gov |

| 3-aminothiophene-2-acylhydrazone (Compound 5d) | Carrageenan-induced peritonitis | Potent anti-inflammatory activity with an ID50 of 5.2 ± 2.0 µmol/Kg. mdpi.com |

Antimicrobial Activity: The presence of a halogen, such as chlorine, on a heterocyclic ring is a common feature in many antimicrobial agents. Research has demonstrated that incorporating chlorine into molecular structures can significantly enhance antibacterial activity. researchgate.net For example, studies on 4-thiazolidinones showed that derivatives with a 3-chloro-4-fluorophenyl group had promising antibacterial effects. researchgate.net Similarly, certain synthesized flavonoids containing chlorine and a nitro group exhibited strong inhibitory effects against pathogenic bacteria like E. faecalis and S. aureus. mdpi.com This suggests that this compound could be a valuable subject for antimicrobial screening against a range of bacterial and fungal pathogens.

General Biological Significance of Organosulfur Compounds

Organosulfur compounds are fundamental to life and are ubiquitous in nature. wikipedia.org They are key components of essential amino acids (methionine and cysteine), vitamins (biotin and thiamine), and the primary cellular antioxidant, glutathione. britannica.comwikipedia.org The presence of sulfur confers unique chemical properties that are exploited in a vast array of biological functions.

These compounds play critical roles in medicine; for instance, penicillin and sulfa drugs are life-saving antibiotics containing sulfur. wikipedia.org In plants, organosulfur compounds contribute to defense mechanisms and are responsible for the characteristic flavors and health benefits of vegetables like garlic and broccoli. nih.gov Their biological activities are diverse, including anti-platelet, anti-inflammatory, antimicrobial, and antiviral effects, which are beneficial in addressing conditions like cardiovascular diseases, cancer, and diabetes. researchgate.net The study of synthetic organosulfur molecules like this compound is part of a broader effort to harness the unique chemistry of sulfur to develop new molecules with therapeutic value. taylorandfrancis.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide) |

| Tinoridine |

| Tiaprofenic acid |

| Cysteine |

| Methionine |

| Glutathione |

| Biotin |

| Thiamine |

| Penicillin |

| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene |

| 3-aminothiophene-2-acylhydrazone |

| 2-aminothiophene |

| 4-thiazolidinones |

| 3-chloro-4-fluorophenyl |

| 5′-chloro-2′-hydroxy-3′-nitrochalcone |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 3-Chloro-2,5-dihydrothiophene 1,1-dioxide, and what are their comparative yields?

- Methodological Answer : Two primary methods are documented:

- Two-step synthesis : Reacting trans-3-chloro-4-phenylthio-2,5-dihydrothiophene 1,1-dioxide with DBU in chloroform at −40°C yields 88% product after recrystallization .

- One-pot synthesis : Using phenylsulfenyl chloride and triethylamine with 2,5-dihydrothiophene 1,1-dioxide at room temperature achieves 85% yield after purification .

- Key Variables : Temperature control (<25°C during amine addition) and solvent selection (chloroform or ether/hexane) are critical for optimal yields.

Q. How is this compound typically purified, and what solvents are optimal for recrystallization?

- Methodological Answer : Recrystallization from ethanol-ether solutions is effective for purification, as demonstrated for structurally similar dihydrothiophene dioxides . For larger-scale preparations, ether/hexane mixtures yield high-purity crystals (≥95%) .

Advanced Research Questions

Q. How does temperature variation during synthesis affect regioselectivity and product distribution?

- Methodological Answer : Elevated temperatures (e.g., 75°C in sealed tubes) drive isomerization, converting 3-substituted dihydrothiophenes to 4,5-dihydrothiophene derivatives . For example, heating 3-phenylthio-2,5-dihydrothiophene 1,1-dioxide at 75°C produces 3-phenylthio-4,5-dihydrothiophene 1,1-dioxide as the dominant product .

- Analytical Confirmation : NMR and mass spectrometry are used to track structural changes and confirm product identity .

Q. What mechanistic pathways explain cheletropic extrusion of SO₂ from dihydrothiophene dioxides?

- Methodological Answer : Thermal or photochemical activation induces concerted SO₂ elimination, forming conjugated dienes like [3]dendralene. This process is stereospecific and avoids radical intermediates, as evidenced by clean product formation in 3-vinyl derivatives .

- Applications : The extruded dienes serve as tandem annelating reagents in Diels-Alder reactions, enabling polycyclic compound synthesis .

Q. What analytical methodologies resolve structural ambiguities in dihydrothiophene dioxide derivatives?

- Methodological Answer :

- X-ray crystallography : Resolves stereochemical assignments (e.g., C–H⋯O hydrogen bonding patterns in 2,5-dichlorothiophene 1,1-dioxide) .

- Isotopic labeling : Deuterium substitution (e.g., 2,5-dihydrothiophene-2,2',5,5'-d₄ 1,1-dioxide) aids in kinetic isotope effect studies and mechanistic elucidation .

Q. How do reaction conditions influence divergent outcomes in cycloaddition vs. heterocyclization reactions?

- Methodological Answer : Reactions with CH acids (e.g., dimedone) follow distinct pathways:

- 1,4-Addition : Observed with acyclic CH acids (acetylacetone, diethyl malonate), producing linear adducts .

- Heterocyclization : Cyclic CH acids (e.g., cyclohexane-1,3-dione) undergo intramolecular cyclization, forming tricyclic sulfolanopyranochromenones .

- Key Variables : Acid strength, solvent polarity, and steric effects dictate reaction trajectories.

Q. How can contradictions in spectral data for derivatives be systematically addressed?

- Methodological Answer : Cross-validation using multiple techniques (e.g., NMR, IR, X-ray) and comparison with literature benchmarks are essential. For example, conflicting melting points or NMR shifts may arise from polymorphic forms or residual solvents, necessitating repeated crystallizations or deuterated solvent use .

Q. What strategies enable isotopic labeling (e.g., deuterium) in dihydrothiophene dioxides for kinetic studies?

- Methodological Answer : Deuterated analogs are synthesized via acid-catalyzed exchange or custom cyclization of isotopically labeled precursors. For instance, deuteration at the 2,5-positions of dihydrothiophene dioxides is achieved using D₂O or deuterated reagents, with isotopic purity verified by mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.